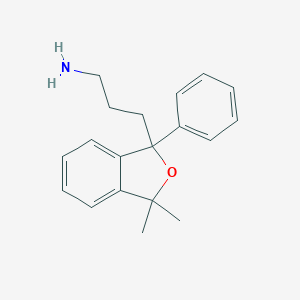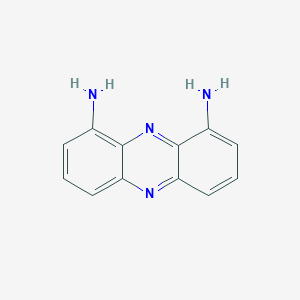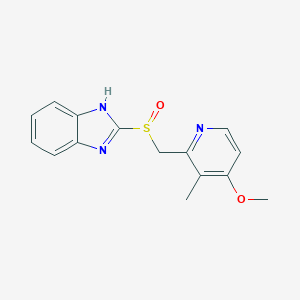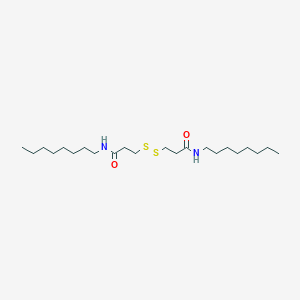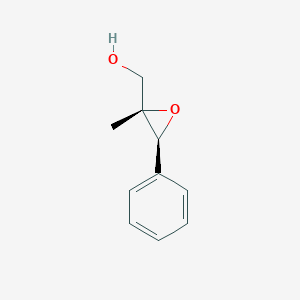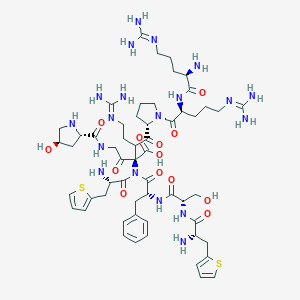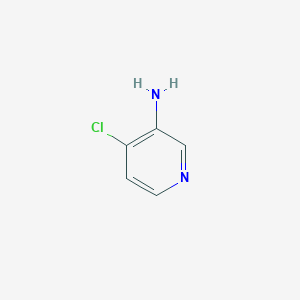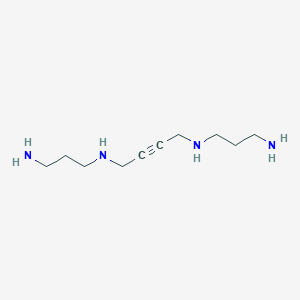
2-Propyl-2-Pentensäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-pentenoic acid, 2-propyl-, has been explored through various chemical reactions, utilizing propanal and malonate with piperidine as the catalyst in a Knoevenagel reaction. This process yielded the compound mainly in the (E) isomer form, imparting cheese and weak roasted odors (Luo Chao-sheng, 2007). Another method includes the enantioselective synthesis, where the chiral auxiliaries were used to synthesize its enantiomers, highlighting the compound's significant role as a metabolite of valproic acid and its potential hepatotoxicity (D. Porubek et al., 1988).
Molecular Structure Analysis
The molecular structure of 2-pentenoic acid, 2-propyl-, has been confirmed through various spectroscopic methods such as IR, MS, and 1H-NMR. These analyses confirm the compound's structure and isomeric forms, which are crucial for understanding its chemical behavior and reactions (Luo Chao-sheng, 2007).
Chemical Reactions and Properties
2-Pentenoic acid, 2-propyl-, undergoes various chemical reactions, including enantioselective synthesis and biotransformation in biological systems. These reactions are significant for its metabolic fate and potential hepatotoxic effects, as observed in studies involving its enantiomers' biotransformation in rat hepatocytes, revealing differences in metabolite formation and suggesting varying hepatotoxic potentials (D. Porubek et al., 1988).
Wissenschaftliche Forschungsanwendungen
Supplement in Zellkulturmedien
2-Propyl-2-Pentensäure wurde als Supplement in konditioniertem Medium embryonaler Mausfibroblasten (MEF-CM) verwendet, um die Zellen zu ernähren . Dies deutet auf eine mögliche Anwendung in der Zellkultur und Gewebezüchtung hin.
Hemmung der Histon-Deacetylase
This compound ist eine kurzkettige Fettsäure und hemmt möglicherweise die Histon-Deacetylase-Aktivität . Histon-Deacetylasen sind Enzyme, die Acetylgruppen von einer ε-N-Acetyllysin-Aminosäure an einem Histon entfernen, wodurch die Histone die DNA enger umwickeln können. Diese Funktion deutet auf eine mögliche Anwendung in der epigenetischen Forschung und Krebsforschung hin.
Förderung der Tumorzelltoxizität
Es ist bekannt, dass sie die Tumorzelltoxizität fördert , was auf eine mögliche Anwendung in der Krebstherapie und -forschung hindeutet. Dies könnte besonders nützlich für die Entwicklung neuer Chemotherapeutika sein.
Erhöhte Strahlenempfindlichkeit
This compound erhöht die Strahlenempfindlichkeit . Dies deutet auf eine mögliche Anwendung in der Strahlentherapie zur Krebsbehandlung hin, bei der sie möglicherweise die Wirksamkeit der Behandlung verbessern könnte.
Erhöhung der γ-Aminobuttersäure-Spiegel
This compound erhöht die Spiegel von γ-Aminobuttersäure (GABA) im Gehirn . γ-Aminobuttersäure (GABA) ist der wichtigste inhibitorische Neurotransmitter im zentralen Nervensystem von Säugetieren. Dies deutet auf eine mögliche Anwendung in der neurologischen Forschung und Behandlung neurologischer Erkrankungen hin.
Blockierung spannungsabhängiger Natriumkanäle
Es ist bekannt, dass sie die inhibitorische Wirkung von γ-Aminobuttersäure (GABA) verstärkt, indem sie spannungsabhängige Natriumkanäle blockiert . Dies deutet auf eine mögliche Anwendung in der Behandlung von Epilepsie und anderen neurologischen Erkrankungen hin, bei denen die GABA-Signalübertragung gestört ist.
Wirkmechanismus
Target of Action
The primary target of 2-Propyl-2-pentenoic acid, also known as 2-propylpent-2-enoic acid or 2-Pentenoic acid, 2-propyl-, is the gamma-aminobutyric acid (GABA) system in the brain . GABA is a major inhibitory neurotransmitter in the central nervous system, and its increase is associated with sedative and anxiolytic effects .
Mode of Action
2-Propyl-2-pentenoic acid interacts with its target by increasing the level of brain GABA . This increase in GABA levels is correlated with the compound’s facilitating action on the acquisition of conditioned avoidance reactions .
Biochemical Pathways
The compound affects the GABAergic pathway, which is involved in various neurological processes. By increasing GABA levels, 2-Propyl-2-pentenoic acid enhances the inhibitory effects of GABA on neuronal excitability, which can lead to sedative and anxiolytic effects .
Pharmacokinetics
The pharmacokinetics of 2-Propyl-2-pentenoic acid involve its administration, distribution, metabolism, and excretion. In a study, it was administered to healthy volunteers in oral doses of 50–800 mg . The drug was well tolerated and no significant adverse effects were observed . The compound is a metabolite of Valproic acid , suggesting that it may be produced in the body through the metabolism of Valproic acid.
Result of Action
The molecular and cellular effects of 2-Propyl-2-pentenoic acid’s action include a facilitating effect on the acquisition of conditioned avoidance reactions . This effect is thought to be related to the compound’s ability to increase GABA levels in the brain .
Eigenschaften
IUPAC Name |
2-propylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJEOBYOLUGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312507 | |
| Record name | 2-Propyl-2-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60218-41-9 | |
| Record name | 2-Propyl-2-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60218-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-2-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-propylpent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Propyl-2-pentenoic acid has the molecular formula C8H14O2. Its structure consists of a five-carbon chain with a carboxyl group (-COOH) at one end and a propyl group (-CH2CH2CH3) attached to the second carbon atom, forming a double bond. []
ANone: The scientific literature provided does not specifically address the material compatibility and stability of 2-ene-VPA under different conditions. Further research is needed to explore these aspects.
ANone: The provided scientific literature primarily focuses on the pharmacological aspects of 2-ene-VPA. Currently, there is no mention of specific catalytic properties or applications for this compound.
ANone: One study employed computational methods to investigate the structure-activity relationship of VPA derivatives, including 2-ene-VPA, in relation to their teratogenic potential. This study utilized a bioassay with F9 teratocarcinoma cells and found that 2-ene-VPA, unlike VPA, did not activate a specific pathway (PPAR-delta) associated with teratogenicity. [] This suggests that computational models could be valuable tools for predicting the biological activity of VPA-related compounds.
ANone: Research indicates that the teratogenic potential of VPA derivatives is influenced by the length of the aliphatic side chain and stereochemistry. [] Specifically, longer side chains are associated with increased teratogenicity. Additionally, the study highlighted the importance of stereoselectivity, with the S-enantiomer of 4-yn-VPA exhibiting teratogenic effects while the R-enantiomer did not. [] 2-ene-VPA, with its shorter side chain and specific stereochemistry, demonstrated a lower teratogenic potential compared to VPA.
ANone: The provided scientific literature does not specifically address SHE regulations for 2-ene-VPA. As a metabolite of a pharmaceutical compound, it is likely subject to regulations similar to those governing VPA.
ANone: Studies in mice demonstrated that 2-ene-VPA is rapidly absorbed and distributed to the brain after administration of VPA. [, , ] While brain concentrations of 2-ene-VPA are lower than plasma levels, it persists in the brain for a longer duration compared to VPA. [, ] This prolonged presence in the brain may contribute to the carry-over effects observed with VPA treatment. [, ] 2-ene-VPA exhibits extensive plasma protein binding, which influences its distribution and clearance. [, ]
ANone: In mice, 2-ene-VPA demonstrates anticonvulsant activity, with studies suggesting it might be even more potent than VPA when considering brain concentrations. [] Research utilizing a mouse model of epilepsy found that 2-ene-VPA, when administered directly, exhibited pharmacokinetic properties and brain distribution patterns similar to those observed following VPA administration. [] This finding suggests that 2-ene-VPA could contribute significantly to the overall anticonvulsant effect of VPA therapy, particularly during chronic treatment.
ANone: The provided scientific literature does not contain information regarding the development of resistance to 2-ene-VPA or any potential cross-resistance with other anticonvulsant medications.
ANone: While the provided research does not detail specific drug delivery strategies for 2-ene-VPA, it highlights the potential of osmotic minipumps for achieving controlled and sustained drug levels in animal models. [] This approach enables researchers to maintain constant drug concentrations over extended periods, mimicking chronic treatment paradigms.
ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific technique widely used for the analysis of VPA and its metabolites, including 2-ene-VPA. [, ] This method allows for the separation and quantification of these compounds in complex biological matrices, such as plasma and brain tissue.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

